Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a homobifunctional cross-linker widely used in proteomics research. This compound is known for its ability to facilitate the coupling of amino-substituted molecules, making it a valuable tool in biochemical and medical research .
Scientific Research Applications
Antioxidant Activities and Health Implications
Hydroxycinnamates and their derivatives, which include esters, exhibit potent antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They demonstrate significant in vitro and in vivo antioxidant activities by scavenging various radicals and acting as reducing agents. Ferulic acid and its derivatives, along with caffeic acid and its derivatives, are noted for their high antioxidant activity. The structural effects on the potency of these compounds are significant, with implications for reducing disease risk and promoting health (Shahidi & Chandrasekara, 2010).
Biotechnological Applications
Esters derived from lactic acid, such as lactate ester, are produced via biotechnological routes from biomass. These compounds have potential applications in synthesizing biodegradable polymers, serving as feedstock for green chemistry. This highlights the role of esters in sustainable chemical production and their contribution to the development of environmentally friendly materials (Gao, Ma, & Xu, 2011).
Environmental Science and Polymer Degradation
Research into the degradation of polymers by esters of H-phosphonic and phosphoric acids shows promising pathways for addressing polymer waste. These esters effectively degrade polyurethanes, polycarbonates, and polyamides, leading to the production of compounds with potential fire retardant properties. This work emphasizes the importance of developing sustainable methods for managing polymer waste and the potential reuse of degradation products in new materials production (Mitova et al., 2013).
Therapeutic Research and Potential Health Benefits
Caffeic acid and its derivatives, including esters, have been studied for their therapeutic promises, especially in obesity management. The anti-obesity property of chlorogenic acid, an ester of caffeic acid, is highlighted, showing its potential as an antioxidant, anti-hypertensive, anti-inflammatory, and anti-obesity agent. These findings point towards the therapeutic applications of esters in managing health conditions related to oxidative stress and metabolic disorders (Kumar et al., 2019).
Mechanism of Action
Target of Action
Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate, is primarily used in the preparation of five sLex dimers and five sLex carboxylic acids . The compound’s primary targets are the amino-substituted sLex molecules .
Mode of Action
The compound acts by coupling chemoenzymically synthesized amino-substituted sLex to homo-bifunctional cross-linkers of varying chain lengths . This process allows for the creation of sLex dimers and carboxylic acids .
Result of Action
The result of the compound’s action is the successful synthesis of sLex dimers and carboxylic acids . These molecules have various applications in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester typically involves the reaction of Heptaoxatricosanedioic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBMPFLQYQNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444229 |
Source
|
Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211746-85-9 |
Source
|
Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.